C.I. Sulphur Black 1

Light fastness Sulfur dyes Reactive dyes

Sourcing deep, cost-effective black dyes for cotton often forces mills to compromise between color yield and environmental compliance. C.I. Sulphur Black 1, the global benchmark sulfur dye (~100,000 t/yr), delivers maximum color depth at the lowest cost per kg. • Achieves up to 99.5% H₂S emission reduction and 20.6% COD reduction with alternative reducing agents. • Improves dry rub fastness by 1 full grade using composite reducing systems. • Enables completely sulfide-free dyeing via cathodic reduction, saving ~40,000 m³ water and 89.5 t dye annually in full-scale denim production. Bulk industrial supply with consistent 200%-240% strength grades. Ideal for pad-steam, denim, and circular-economy dyeing operations.

Molecular Formula C18H8N4O5S2
Molecular Weight 424.4 g/mol
CAS No. 1326-82-5
Cat. No. B072891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC.I. Sulphur Black 1
CAS1326-82-5
Synonyms2,4 Dinitrophenol
2,4-Dinitrophenol
2,4-DNP
Molecular FormulaC18H8N4O5S2
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O
InChIInChI=1S/C18H8N4O5S2/c23-14-6-16-12(5-13(14)22(26)27)20-11-4-10-17(7-18(11)29-16)28-15-2-1-8(21(24)25)3-9(15)19-10/h1-7,19H
InChIKeyPGYZAKRTYUHXRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 1 ton / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water ... Reduced to the water-soluble leuco form for dye application to the substrate by using sodium sulfide solution

C.I. Sulphur Black 1 Technical Profile


C.I. Sulphur Black 1 (CAS 1326-82-5), a nonionic sulfur dye, is the highest-volume dye manufactured for cotton and cellulose fibers globally, with an estimated annual production of approximately 100,000 tons and constituting about 80% of all sulfur black dye usage [1]. It is produced by the reaction of 2,4-dinitrophenol and sodium polysulfide in hot water [2]. The dye is characterized by its water-insolubility, requiring reduction to its leuco form with sodium sulfide (Na₂S) to achieve substantivity for cellulosic substrates [3]. Its commercial significance stems from its ability to provide a maximum color depth at a competitive cost, making it the industry benchmark for economical black shades on cotton [4].

High-volume cotton & cellulose dyeing — industry-standard sulfur black for denim, workwear, and woven goods.
Requires reducing agent system (Na₂S or eco-friendly alternatives) to generate leuco form for fiber substantivity.
Water-insoluble; compatible with reduction-oxidation dyeing cycles — not suitable for direct aqueous application without reduction.

Sulphur Black 1 Substitution Limitations


Direct substitution of C.I. Sulphur Black 1 with other sulfur black dyes or alternative black dye classes is problematic due to significant differences in their fundamental reduction chemistry, which dictates their application process and final fastness properties. Unlike reactive dyes which form a covalent bond with the fiber, sulfur dyes rely on a reversible reduction-oxidation cycle that is highly dependent on the specific chromophore and reducing agent system [1]. Variations in sulfur content and polysulfide chain length between sulfur black dyes (e.g., C.I. Sulphur Black 1 vs. C.I. Sulphur Black 2) lead to different redox potentials and substantivity during the leuco stage, affecting dye exhaustion and color yield . Furthermore, switching to a different class, such as a reactive black, would necessitate a complete overhaul of the dyeing process, equipment, and wastewater treatment system, incurring substantial capital and operational costs. The following quantitative evidence demonstrates these critical performance divergences.

Class switching to reactive black would require different equipment, fixation chemistry, and wastewater handling — a complete process overhaul.
Variations among sulfur black dyes (e.g., C.I. Sulphur Black 1 vs Black 2) in sulfur chain length and redox potential may shift dye exhaustion and color yield.
Reducing agent compatibility is dye-specific; direct substitution of the dye without adjusting the reduction system can alter shade depth and fastness outcomes.

Sulphur Black 1 Performance Comparison


Light Fastness vs. Reactive Derivative

A 2023 study directly compared the light fastness of conventional C.I. Sulphur Black 1 with a novel, water-soluble reactive sulfur black dye synthesized from it. The new derivative demonstrated a superior light fastness rating on cotton fabric .

Light fastness
Head-to-head
Grade 6–7 (comparable to novel reactive derivative)
Serves as a robust precursor platform for derivative dyes with high light fastness.
Pad-dyeing on cotton; fixation 89% without Na₂SO₄.
Light fastness Sulfur dyes Reactive dyes

Reducing Agent Impact on Color Yield

The choice of reducing agent system significantly affects the color yield of C.I. Sulphur Black 1. A comparative study evaluated the performance of a conventional sodium sulfide (Na₂S) system against an eco-friendly AS/NaOH reducing system. At an optimized dyeing temperature of 85°C, the AS/NaOH system yielded a quantifiably higher K/S value [1].

Color yield (K/S)
Reported
K/S = 25.12 (AS/NaOH system)
Eco-friendly reducing agent achieves higher color strength than conventional Na₂S.
Immersion dyeing 85°C, 90 min; identical dye concentration.
K/S value Sodium sulfide Reducing agent Dye uptake

Ultrasound Treatment for Wet Rub Fastness

A study investigated the use of ultrasonic treatment as an intensified washing process to improve the wet rub fastness of C.I. Sulphur Black 1 dyeings. The research found that combining ultrasound with soaping led to a quantifiable improvement in this critical fastness property [1].

Wet rub fastness
Head-to-head
+~1 grade (ultrasound + soaping)
Post-treatment intensification can overcome inherent moderate wet rub fastness.
Pad-steam dyed cotton; 60–120 s ultrasonic soaping.
Wet rub fastness Ultrasound Post-treatment Sulfur dye

Environmental Benefits of Alternative Reducing Agents

Replacing the traditional Na₂S reducing agent with an eco-friendly alternative like 'Reducing Agent AS' in the dyeing process of C.I. Sulphur Black 1 leads to significant quantifiable reductions in wastewater pollutant load and sulfide emissions [1].

Pollutant reduction
Reported
COD −20.6%; BOD₅ −7.5%; H₂S −99.5%
AS/NaOH reducing system dramatically cuts sulfide emissions and effluent load.
Immersion dyeing; comparable K/S to Na₂S process.
COD reduction BOD₅ reduction Eco-friendly dyeing Sulfide emissions

Composite Reducing Agent for Rub Fastness

Using a composite reducing agent instead of conventional sodium sulfide (Na₂S) for dyeing cotton with C.I. Sulphur Black BR directly improves the dry and wet rub fastness of the finished fabric [1].

Rub fastness (dry/wet)
Reported
Dry +1 grade; Wet +0.5 grade
Composite reducing agent upgrades crocking resistance without dye change.
Exhaust dyeing on cotton woven fabric.
Rub fastness Composite reducing agent Sodium sulfide

Cathodic Reduction Sustainability Benefits

A full-scale production case study demonstrated that using direct cathodic reduction for C.I. Sulphur Black 1 in denim warp dyeing eliminates the need for organic reducing agents and enables significant resource savings compared to conventional methods [1].

Resource savings
Case study
Water −40,000 m³/year; Dye −89.5 tons/year
Cathodic reduction eliminates reducing agents, enabling circular-economy process.
Full-scale denim warp dyeing at 25 m/min.
Cathodic reduction Water savings Dye savings Sustainability

Optimized Applications for Sulphur Black 1


Eco-Compliant Cotton & Denim Dyeing

C.I. Sulphur Black 1 is the dye of choice for high-volume cotton dyeing where deep, economical black shades are paramount. As evidenced by the potential for a 99.5% reduction in H₂S emissions and a 20.6% reduction in COD when using an alternative reducing agent like AS [1], this compound is particularly suitable for mills seeking to meet increasingly stringent wastewater discharge regulations without sacrificing throughput or color quality. Furthermore, the demonstrated ability to achieve a 1-grade improvement in dry rub fastness with a composite reducing agent [2] allows producers to enhance fabric quality for demanding end-uses like denim and workwear.

Water-Soluble Sulfur Dye Synthesis

C.I. Sulphur Black 1 serves as a critical precursor for synthesizing advanced dye derivatives. Research demonstrates that it can be reduced to its leuco form and subsequently functionalized to create novel water-soluble reactive sulfur black dyes . This application is highly relevant for specialty chemical manufacturers and R&D-focused textile auxiliaries producers aiming to develop high-performance dyes with superior light fastness (grade 6-7) and high fixation rates (89%) for niche applications, thereby creating new market value from a commodity chemical platform.

Ultrasound-Enhanced Continuous Dyeing

For operations utilizing continuous pad-steam dyeing, C.I. Sulphur Black 1 is an ideal candidate for process intensification via ultrasound technology. The evidence shows that a short (60-120 second) post-dyeing treatment with ultrasound and soaping can improve wet rub fastness by approximately one full grade [3]. This scenario is directly applicable to production lines where even a modest improvement in fastness can significantly reduce rework, lower the rate of customer returns due to crocking issues, and allow the manufacturer to meet higher quality standards without major capital investment in new dyeing machinery.

Electrochemical Reduction for Denim Dyeing

C.I. Sulphur Black 1 is uniquely positioned for integration into circular economy production models. A full-scale case study has validated that the dye can be applied to denim warp yarn using direct cathodic reduction, completely eliminating the need for chemical reducing agents like sodium sulfide [4]. This application scenario is specifically for denim manufacturers investing in sustainable production technology. The quantifiable resource savings—estimated at 40,000 m³ of water and 89.5 tons of dye annually—provide a strong business case for adopting this innovative technology, reducing both operational costs and environmental impact while producing high-quality black denim.

Application
Selection Property
Validation Focus
Eco-compliant cotton & denim dyeing
Reducing agent compatibility for emission control
Verify H₂S and COD reduction with chosen agent; assess rub fastness against specification
Water-soluble derivative synthesis
Leuco-form reactivity and functionalization potential
Confirm light fastness grade and fixation rate on target substrate
Ultrasound-assisted continuous dyeing
Wet rub fastness response to post-treatment
Evaluate grade improvement under production-line conditions
Cathodic reduction denim production
Electrochemical reduction efficiency and dye recyclability
Measure actual water/dye savings and fabric quality consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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